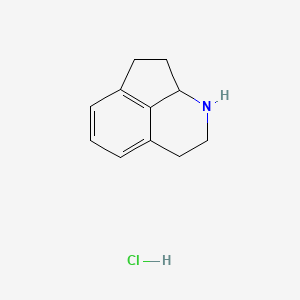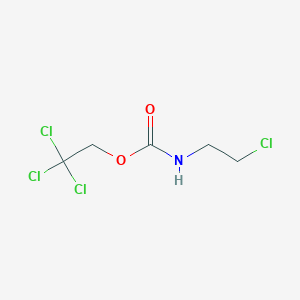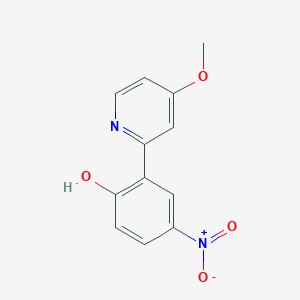
Benzyl D-Glucuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl D-Glucuronate is a complex organic compound characterized by its multiple hydroxyl groups and a benzyl ester functional group. This compound is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The presence of multiple stereocenters in the molecule makes it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydropyran derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3, 4, 5, and 6 positions can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate group is introduced via esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the hydroxylation and esterification reactions.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the ester to a primary alcohol.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Stereochemical Studies: Due to its multiple stereocenters, it is used in studying stereochemical reactions and mechanisms.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties due to its unique structure.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can inhibit enzyme activity or alter receptor function. The benzyl ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl D-Glucuronate: Similar in structure but may differ in the position or type of functional groups.
Tetrahydropyran Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Multiple Stereocenters: The presence of multiple stereocenters makes it unique for stereochemical studies.
Functional Groups: The combination of hydroxyl and benzyl ester groups provides unique reactivity and interaction potential.
Eigenschaften
Molekularformel |
C13H16O7 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
benzyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12+/m0/s1 |
InChI-Schlüssel |
MYEUFSLWFIOAGY-HHHUOAJASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)



